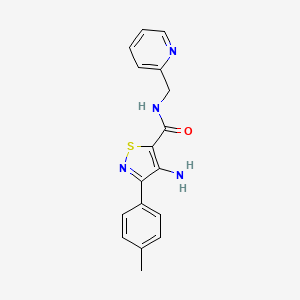

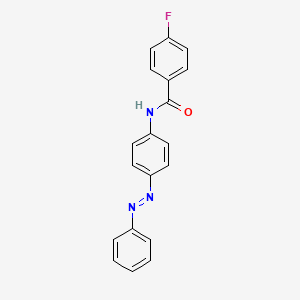

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as PTTIC and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Characterization

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide is a compound that has been synthesized through various methods, emphasizing the exploration of its potential applications in scientific research. A notable synthesis involves water-mediated reactions, highlighting the compound's role in developing non-linear optical (NLO) properties and potential anticancer activity. This synthesis process includes a three-component reaction, which results in the formation of compounds with significant interactions near the colchicine binding site of tubulin, suggesting a mechanism for inhibiting tubulin polymerization (R. Jayarajan et al., 2019).

Computational Studies and Biological Evaluation

Computational chemistry methods have been employed to investigate the synthesized compounds, supporting their characterization with calculated results. The focus on NLO properties and molecular docking analyses underscores the compound's utility in exploring interactions with biological targets, offering insights into its potential as an anticancer agent. The detailed examination of binding modes via molecular docking studies reveals the compound's promising interactions with biological macromolecules, suggesting avenues for further research into its therapeutic applications (R. Jayarajan et al., 2019).

Antitubercular and Antimicrobial Activities

Further research into similar compounds has shown significant antitubercular activity, highlighting the importance of structure-activity relationships in designing effective antitubercular agents. These findings are pivotal in the ongoing search for novel treatments against tuberculosis, especially in the context of multidrug-resistant and extremely drug-resistant strains. The identified compounds exhibit high inhibitory activity toward Mycobacterium tuberculosis strains, underscoring the compound's potential in contributing to the development of new antitubercular therapies (Elisa Azzali et al., 2017).

Antiviral Properties

The exploration of benzamide-based 5-aminopyrazoles and their derivatives has opened new avenues for antiviral research, particularly against avian influenza virus (H5N1). These compounds, synthesized through a novel route, have demonstrated remarkable antiavian influenza virus activity, offering a promising basis for developing antiviral agents. This synthesis pathway and subsequent biological evaluation underline the compound's relevance in addressing viral infections, with several derivatives showing significant viral reduction (A. Hebishy et al., 2020).

properties

IUPAC Name |

4-amino-3-(4-methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c1-11-5-7-12(8-6-11)15-14(18)16(23-21-15)17(22)20-10-13-4-2-3-9-19-13/h2-9H,10,18H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSOERYKFHQKAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(pyridin-2-ylmethyl)-3-(p-tolyl)isothiazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431533.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2431536.png)

![4-Methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2431542.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2431544.png)

![N-(2-methoxyphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431545.png)

![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2431546.png)

![N-[5-(acetylamino)-2-chlorophenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2431552.png)